(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[(2-fluorophenyl)methyl]prop-2-enamide
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Overview
Description
(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[(2-fluorophenyl)methyl]prop-2-enamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[(2-fluorophenyl)methyl]prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the bromophenyl and fluorophenyl groups. The final step involves the formation of the cyano and enamide functionalities under controlled conditions. Common reagents used in these reactions include bromine, fluorobenzene, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-efficiency catalysts, precise temperature control, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[(2-fluorophenyl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[(2-fluorophenyl)methyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its functional groups can interact with proteins, enzymes, and other biomolecules, providing insights into their mechanisms of action.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure can be modified to develop new drugs with specific therapeutic effects.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of (Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[(2-fluorophenyl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The bromophenyl and fluorophenyl groups can bind to active sites on proteins or enzymes, modulating their activity. The cyano and enamide functionalities may also play a role in these interactions, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[(2-fluorophenyl)methyl]prop-2-enamide
- (Z)-3-[5-(4-methylphenyl)-1H-pyrazol-4-yl]-2-cyano-N-[(2-fluorophenyl)methyl]prop-2-enamide
- (Z)-3-[5-(4-nitrophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[(2-fluorophenyl)methyl]prop-2-enamide
Uniqueness
What sets (Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[(2-fluorophenyl)methyl]prop-2-enamide apart from similar compounds is the presence of the bromophenyl group
Properties
IUPAC Name |
(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[(2-fluorophenyl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrFN4O/c21-17-7-5-13(6-8-17)19-16(12-25-26-19)9-15(10-23)20(27)24-11-14-3-1-2-4-18(14)22/h1-9,12H,11H2,(H,24,27)(H,25,26)/b15-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDAGGXJUBMARD-DHDCSXOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C(=CC2=C(NN=C2)C3=CC=C(C=C3)Br)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CNC(=O)/C(=C\C2=C(NN=C2)C3=CC=C(C=C3)Br)/C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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